Methyl 3-chloro-5-iodobenzoate
CAS No.: 289039-85-6
Cat. No.: VC2474883
Molecular Formula: C8H6ClIO2
Molecular Weight: 296.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 289039-85-6 |
|---|---|
| Molecular Formula | C8H6ClIO2 |
| Molecular Weight | 296.49 g/mol |
| IUPAC Name | methyl 3-chloro-5-iodobenzoate |
| Standard InChI | InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 |
| Standard InChI Key | ZDSIXLJPASGHDW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CC(=C1)I)Cl |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)I)Cl |
Introduction
Chemical Identity and Structure
Methyl 3-chloro-5-iodobenzoate (C₈H₆ClIO₂) is a halogenated benzoic acid ester characterized by a benzene ring core with specific functional group substitutions. The compound contains a carboxylate methyl ester (-COOCH₃) group, a chlorine atom, and an iodine atom arranged in a specific pattern around the aromatic ring.
Basic Identification Information
| Parameter | Value |
|---|---|
| IUPAC Name | Methyl 3-chloro-5-iodobenzoate |
| CAS Registry Number | 289039-85-6 |
| Molecular Formula | C₈H₆ClIO₂ |
| Molecular Weight | 296.49 g/mol |
| European Community (EC) Number | 608-288-5 |
| MDL Number | MFCD00673018 |
| DSSTox Substance ID | DTXSID90641027 |
Structure Representations
The chemical structure of methyl 3-chloro-5-iodobenzoate can be represented through various notation systems:
| Representation Type | Value |
|---|---|
| SMILES | COC(=O)C1=CC(=CC(=C1)I)Cl |
| InChI | InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 |
| InChIKey | ZDSIXLJPASGHDW-UHFFFAOYSA-N |
Common Synonyms
The compound is also known by several alternative names:
-
3-Chloro-5-iodobenzoic acid methyl ester
-
Methyl 5-chloro-3-iodobenzoate
Physical and Chemical Properties
Methyl 3-chloro-5-iodobenzoate possesses distinctive physical and chemical properties that influence its behavior in various applications and reactions.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Powder/Solid |
| Color | Off-white |
| Melting Point | 41-43°C |
| Boiling Point | 322.7±27.0°C (Predicted) |
| Density | 1.837±0.06 g/cm³ (Predicted) |
| Sensitivity | Light sensitive |
Chemical Properties and Molecular Characteristics
| Property | Value |
|---|---|
| LogP | 3.51 |
| Heavy Atoms Count | 12 |
| Rotatable Bond Count | 2 |
| Number of Rings | 1 |
| Carbon Bond Saturation (Fsp³) | 0.125 |
| Polar Surface Area | 26 Ų |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
Spectroscopic Properties
The compound exhibits characteristic spectroscopic properties that are valuable for its identification and purity assessment in laboratory settings .
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 296.91738 | 143.4 |
| [M+Na]⁺ | 318.89932 | 149.8 |
| [M+NH₄]⁺ | 313.94392 | 147.9 |
| [M+K]⁺ | 334.87326 | 146.6 |
| [M-H]⁻ | 294.90282 | 139.1 |
| [M+Na-2H]⁻ | 316.88477 | 137.8 |
| [M]⁺ | 295.90955 | 142.3 |
| [M]⁻ | 295.91065 | 142.3 |
Synthesis and Preparation
The synthesis of methyl 3-chloro-5-iodobenzoate typically involves halogenation reactions of benzoic acid derivatives or direct esterification of 3-chloro-5-iodobenzoic acid .
Reaction Conditions
| Supplier | Purity | Pack Size | Approximate Price (USD) |
|---|---|---|---|
| BLD Pharmatech | 98% | 250 mg | $16 |
| BLD Pharmatech | 98% | 1 g | $22 |
| BLD Pharmatech | 98% | 5 g | $45 |
| BLD Pharmatech | 98% | 25 g | $210 |
| Enamine US | 95% | 100 mg | $19 |
| Enamine US | 95% | 250 mg | $19 |
| Enamine US | 95% | 500 mg | $19 |
The compound is typically supplied as an off-white powder and may be available under various catalog numbers from different suppliers .
| Hazard Statement | Code | Description |
|---|---|---|
| H315 | Skin Corrosion/Irritation Category 2 | Causes skin irritation |
| H319 | Serious Eye Damage/Eye Irritation Category 2 | Causes serious eye irritation |
| H335 | Specific Target Organ Toxicity - Single Exposure Category 3 | May cause respiratory irritation |
Occupational Exposure Limits
According to occupational exposure banding information, methyl 3-chloro-5-iodobenzoate falls into Exposure Band E with a recommended exposure limit of ≤ 0.01 mg/m³ .
Related Compounds
Several structurally similar compounds are related to methyl 3-chloro-5-iodobenzoate, including its acid precursor and isomeric structures.
3-Chloro-5-Iodobenzoic Acid
3-Chloro-5-iodobenzoic acid (CAS: 289039-25-4) is the carboxylic acid counterpart of methyl 3-chloro-5-iodobenzoate. It has a molecular formula of C₇H₄ClIO₂ and a molecular weight of 282.46 g/mol. This compound can serve as a starting material for the synthesis of methyl 3-chloro-5-iodobenzoate through esterification reactions.
Isomeric and Related Structures
Several structural isomers and related compounds have been documented:
-
Methyl 2-chloro-5-iodobenzoate
-
Methyl 5-chloro-2-iodobenzoate
-
Methyl 4-chloro-3-iodobenzoate
-
Methyl 4-chloro-2-iodobenzoate
These isomers differ in the positions of the chlorine and iodine substituents on the benzene ring, which can significantly affect their chemical reactivity and physical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume